REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=O)[CH:12]=1.[Na]>C(O)C>[C:7]([C:6]([C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1)=[CH:17][C:13]1[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=1)#[N:8] |^1:18|
|
Name
|
|
Quantity
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7.58 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC#N)C=C1
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Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
the mixture was left without further heating
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Type
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FILTRATION
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Details
|
the solid product was filtered off
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Type
|
WASH
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Details
|
washed with ethanol
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Type
|
DRY_WITH_MATERIAL
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Details
|
diethylether, and dried
|
Type
|
CUSTOM
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Details
|
Recrystallization of this material from ethanol (150 ml) with charcoal treatment
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Type
|
CUSTOM
|
Details
|
gave 4 in 48% yield as pale yellow needles
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(=CC=1C=NC=CC1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |